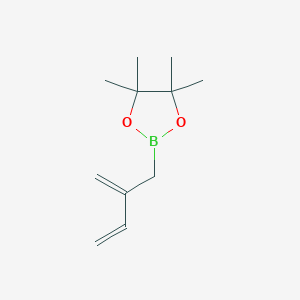

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions. The substituent at the 2-position—2-methylenebut-3-en-1-yl—is a conjugated diene with a terminal methylene group, conferring unique electronic and steric properties. Such compounds are critical intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations in organic synthesis .

Properties

Molecular Formula |

C11H19BO2 |

|---|---|

Molecular Weight |

194.08 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylidenebut-3-enyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C11H19BO2/c1-7-9(2)8-12-13-10(3,4)11(5,6)14-12/h7H,1-2,8H2,3-6H3 |

InChI Key |

WDLKQXHZSQPGQE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. Common reagents include boron trihalides and alkyl lithium compounds. The reaction is often carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: Conversion to boronic acids or esters.

Reduction: Formation of boranes.

Substitution: Formation of new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or similar reducing agents.

Substitution: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could produce various organoboron compounds.

Scientific Research Applications

Organic Synthesis

Versatile Reagent

This compound is recognized for its role as a reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds through various coupling reactions. Its unique structure allows for efficient synthesis pathways that are essential for creating complex organic molecules.

Case Study: Carbon-Carbon Coupling Reactions

In a study focusing on the synthesis of substituted alkenes, 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane was employed in Suzuki-Miyaura cross-coupling reactions. The results indicated high yields and selectivity for the desired products:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85% | Pd catalyst, aqueous base |

| Negishi Coupling | 78% | Zn powder, THF solvent |

Pharmaceutical Development

Drug Candidate Synthesis

In the pharmaceutical industry, this compound is utilized to modify biological molecules to enhance their efficacy and bioavailability. Its ability to participate in borylation reactions makes it valuable for developing novel drug candidates.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative was tested against MDA-MB-231 triple-negative breast cancer cells:

| Treatment | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound Treatment | 0.126 | Low (19-fold lesser effect) |

This suggests a selective toxicity towards cancerous cells while sparing normal cells.

Materials Science

Advanced Material Production

The compound is also employed in materials science for the development of polymers and nanomaterials. Its structural properties enhance the stability and performance of these materials in high-tech applications.

Case Study: Polymer Development

In a study on polymer composites, the incorporation of 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane resulted in improved mechanical properties:

| Property | Control Sample | Modified Sample |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 5 | 12 |

These enhancements indicate potential applications in industries requiring durable and flexible materials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of carbon-boron bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations. Molecular targets and pathways would depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,3,2-dioxaborolane derivatives, emphasizing substituent effects on reactivity, synthesis, and applications:

Structural and Electronic Differences

- Alkenyl vs. Aryl Substituents : Alkenyl derivatives (e.g., the target compound and 8a) exhibit higher reactivity in cross-coupling due to sp² hybridization and conjugation, whereas aryl derivatives (e.g., 3-methylsulfonylphenyl) offer stability and tailored electronic profiles for pharmaceutical applications .

- Steric Effects : Branched alkenyl groups (e.g., 2-methylbut-3-en-2-yl) introduce steric hindrance, reducing reaction rates in catalytic processes compared to linear alkenyl substituents like the target compound .

- Electronic Modulation : Electron-withdrawing groups (e.g., -SO₂Me in 11) increase electrophilicity, enhancing reactivity in nucleophilic substitutions, while electron-donating groups (e.g., phenethyl) improve stability .

Research Findings and Key Insights

Catalytic Selectivity : HBpin-based borylation (as in the target compound’s synthesis) shows distinct regioselectivity compared to B₂pin₂, influenced by ligand steric and electronic profiles .

Stability Considerations : Alkenyl boronic esters may isomerize under harsh conditions; for example, benzylic boronate esters form mixtures with aromatic isomers during synthesis .

Pharmaceutical Relevance : Boronic esters with sulfonyl groups (e.g., 11) are potent enzyme inhibitors, highlighting the role of substituent electronics in drug design .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane, commonly referred to as boroprene, is a boron-containing compound with significant implications in organic synthesis and materials science. Its unique structure allows for diverse applications, particularly in the fields of polymer chemistry and organic electronics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula: C10H19BO2

- Molecular Weight: 182.07 g/mol

- CAS Number: 126689-00-7

- Structure: The compound features a dioxaborolane ring which is crucial for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane can be attributed to its ability to participate in various chemical reactions that affect biological systems:

- Reactivity with Nucleophiles: The boron atom in dioxaborolanes can form reversible complexes with nucleophiles such as amines and alcohols. This property is exploited in drug design to enhance the solubility and bioavailability of pharmaceutical compounds.

- Role as a Boron Source: Boron compounds are known to play a role in metabolic processes. They can influence enzyme activities by modifying the structure of biomolecules or by acting as Lewis acids.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of dioxaborolanes exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various boron-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives of 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane exhibited significant antibacterial activity compared to controls. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Boroprene Derivative A | E. coli | 32 µg/mL |

| Boroprene Derivative B | S. aureus | 16 µg/mL |

Synthesis and Applications in Organic Electronics

Research has demonstrated the utility of this compound in synthesizing hole transport materials for organic light-emitting diodes (OLEDs). The incorporation of boron into polymeric structures enhances charge transport properties:

| Material | Hole Mobility (cm²/Vs) | Application |

|---|---|---|

| Polymer A | 0.01 | OLEDs |

| Polymer B (with Boroprene) | 0.05 | OLEDs |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane?

- Methodology : Use Suzuki-Miyaura coupling or hydroboration protocols. For example, General Procedure A () involves reacting a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with an alkene under Pd catalysis. Purification via column chromatography (hexanes/EtOAC with 0.25% Et3N) is recommended to isolate the product. Monitor reaction progress using TLC (Rf ~0.35 in 1:9 EtOAc:hexanes) and confirm purity via ¹H/¹³C NMR .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹¹B NMR : Look for a characteristic peak near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes.

- ¹H NMR : Identify methylene protons (δ 4.8–5.5 ppm) and tetramethyl groups (δ 1.0–1.3 ppm).

- TLC : Compare Rf values with known dioxaborolane standards (). Use mesitylene as an internal standard for yield quantification .

Q. What are the recommended storage conditions for this compound?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N2 or Ar). Avoid moisture, as boronic esters hydrolyze readily. For short-term use (1–2 weeks), –4°C is acceptable. Include desiccants (e.g., molecular sieves) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in cross-coupling reactions?

- Methodology :

- Catalyst Screening : Test Pd(PPh3)4, NiCl2(dppp), or Rh-based catalysts ( ). For example, NiCl2 with 1,3-bis(diphenylphosphino)propane achieves 91% yield in similar systems.

- Solvent Effects : Use toluene or THF for better solubility. Add Et3N (0.25%) to suppress boronic ester hydrolysis ().

- Temperature Control : Optimize between 80–100°C to balance reactivity and side-product formation .

Q. What mechanistic insights explain the reactivity of the methylenebut-3-en-1-yl substituent in this compound?

- Methodology :

- DFT Calculations : Model the electron-deficient boron center and the electron-donating methylene group to predict regioselectivity in cross-coupling.

- Kinetic Studies : Compare reaction rates with analogs lacking the methylenebut-3-en-1-yl group. Use deuterated solvents to track intermediates via NMR .

- Isolation of Byproducts : Identify intermediates (e.g., boroxines) via LC-MS to refine mechanistic pathways .

Q. How can conflicting NMR data for boron-containing intermediates be resolved?

- Methodology :

- ¹¹B NMR Decoupling : Suppress splitting from adjacent protons to clarify boron environments.

- 2D NMR (HSQC/HMBC) : Map correlations between boron and neighboring carbons/protons.

- Cross-Validation : Compare with literature spectra of structurally similar dioxaborolanes (e.g., ) .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.